

Personal protective equipment for handling N6,N6-Dimethyl-xylo-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N6,N6-Dimethyl-xylo-adenosine

Cat. No.: B13919979

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Essential Safety and Handling Guide for N6,N6-Dimethyl-xylo-adenosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of **N6,N6- Dimethyl-xylo-adenosine** (CAS No. 669055-52-1), a nucleoside analog utilized in research, particularly in studies related to cancer and cell cycle/DNA damage.[1][2] Given that specific hazard data for this compound is not fully available, a cautious approach is paramount.[3] All procedures should be conducted under the assumption that the compound is potentially hazardous.

Chemical and Physical Properties

A summary of the known quantitative data for **N6,N6-Dimethyl-xylo-adenosine** is presented below.



Property	Value	Reference
CAS Number	669055-52-1	[3]
Molecular Formula	C12H17N5O4	[1][4]
Molecular Weight	295.29 g/mol	[1][4]
Solubility	10 mM in DMSO	[1]
Appearance	Solid (at room temperature)	
Storage (Powder)	-20°C for 3 years, 4°C for 2 years	
Storage (Solvent)	-80°C for 6 months, -20°C for 1 month	

Operational Plan: From Receipt to Disposal

A systematic approach to handling **N6,N6-Dimethyl-xylo-adenosine** is essential to ensure laboratory safety and experimental integrity.

Receiving and Storage

- Upon receipt, visually inspect the container for any damage or leaks.
- Wear appropriate personal protective equipment (PPE), including lab coat, safety goggles, and chemical-resistant gloves, during inspection.
- Store the container tightly closed in a dry, cool, and well-ventilated place.
- Store separately from incompatible materials and foodstuff containers.[3]
- Follow the specific storage temperature guidelines provided in the table above.

Handling and Personal Protective Equipment (PPE)

 Engineering Controls: All handling of the solid compound and stock solutions should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid dust



and aerosol formation.[3] Ensure emergency exits and a risk-elimination area are established.[3]

- Personal Protective Equipment:
 - Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166
 (EU) or NIOSH (US) standards.[3]
 - Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use and replaced immediately if contaminated or damaged. Wash and dry hands thoroughly after handling.[3]
 - Body Protection: Wear a lab coat or fire/flame-resistant and impervious clothing.[3]
 - Respiratory Protection: If exposure limits are exceeded or if dust formation is likely, use a full-face respirator.[3]

Contingency Plan: Spills and Accidental Exposure

- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
- Spills:
 - Evacuate personnel to a safe area.[3]
 - Ensure adequate ventilation.
 - Remove all sources of ignition. Use non-sparking tools.[3]



- Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]
- For small spills, collect the material with an absorbent substance and place it in a suitable, closed container for disposal.
- For large spills, dike the area to contain the spill.

Disposal Plan

- Disposal of N6,N6-Dimethyl-xylo-adenosine and its containers must be in accordance with local, state, and federal regulations.
- Collect waste material in suitable, closed containers.[3]
- Do not discharge into the environment.[3]
- Adhered or collected material should be promptly disposed of.[3]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol provides a general methodology for assessing the cytotoxic effects of **N6,N6-Dimethyl-xylo-adenosine** on cancer cells.

- Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Compound Treatment: Prepare serial dilutions of N6,N6-Dimethyl-xylo-adenosine in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 μL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
- MTT Addition: Add 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[5]

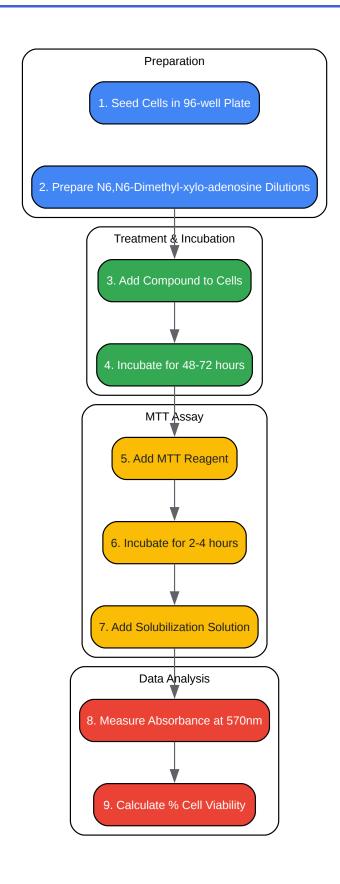






- Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[5]
- Solubilization: Add 100 μ L of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5] Mix gently to ensure complete solubilization.[5]
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Subtract the background absorbance from the no-cell control. Calculate the percentage of cell viability for each concentration relative to the vehicle control.





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Caption: Workflow for a cell viability (MTT) assay.

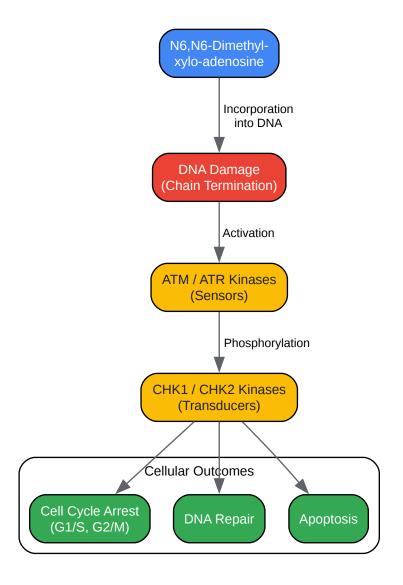


Mechanism of Action: DNA Damage and Cell Cycle Arrest

N6,N6-Dimethyl-xylo-adenosine is classified as a nucleoside antimetabolite, a class of compounds that often interfere with DNA synthesis and repair.[1] Upon cellular uptake, these analogs can be phosphorylated and subsequently incorporated into growing DNA chains, leading to chain termination or disruption of DNA structure. This can trigger the DNA damage response (DDR) pathway, a complex signaling network that senses DNA lesions and orchestrates cellular responses such as cell cycle arrest, DNA repair, or apoptosis.

Key proteins in this pathway, such as ATM and ATR kinases, are activated in response to DNA damage.[4] They, in turn, phosphorylate downstream targets like CHK1 and CHK2, which mediate cell cycle checkpoints (e.g., G1/S and G2/M) to halt cell division and allow time for repair.[3][4] If the damage is too severe, this pathway can lead to programmed cell death.





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